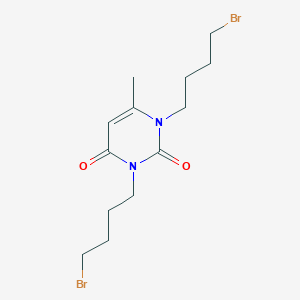

1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Description

1,3-Bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic pyrimidine derivative featuring a 6-methyluracil core substituted at the N1 and N3 positions with 4-bromobutyl groups. The 4-bromobutyl substituents introduce steric bulk and electrophilic reactivity, making the compound a candidate for further functionalization or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

CAS No. |

60316-18-9 |

|---|---|

Molecular Formula |

C13H20Br2N2O2 |

Molecular Weight |

396.12 g/mol |

IUPAC Name |

1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H20Br2N2O2/c1-11-10-12(18)17(9-5-3-7-15)13(19)16(11)8-4-2-6-14/h10H,2-9H2,1H3 |

InChI Key |

VWLPDCZRYYZYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1CCCCBr)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available starting materials such as urea and β-ketoesters.

Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobutyl bromide under basic conditions, typically using a strong base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the bromobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form cyclic derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromobutyl groups can facilitate binding to biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Alkylation

- 1,3-Bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (8b): Synthesized via N1,N3-dialkylation of 5-iodouracil with cyclohexylmethyl bromide. Yields for dialkylated products (e.g., 8a and 8b) were comparable to monoalkylated analogs (7a–d) when using primary alkyl bromides (28% yield for 8a) .

- 1,3-Bis(2-hydroxypropyl)-6-methylpyrimidine-2,4(1H,3H)-dione (13) : Synthesized using propylene carbonate (PC) under microwave (MW) conditions, achieving 49% yield. Unlike the target compound, this derivative features hydroxylated alkyl chains, which enhance hydrophilicity but reduce electrophilicity compared to bromobutyl groups .

- 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione : Crystallographic studies revealed dihedral angles of 62.16° and 69.77° between the pyrimidine ring and aromatic substituents, highlighting steric constraints absent in the bromobutyl analog .

Reaction Pathways

- Dialkylation of pyrimidines is influenced by alkyl halide steric bulk. Primary alkyl bromides (e.g., 4-bromobutyl) favor SN2 mechanisms, while hindered substrates (e.g., tert-butyl) fail to react .

- Microwave irradiation significantly improves yields for dialkylated products (e.g., 49% for compound 13 vs. 6% under conventional heating) .

Antibacterial Activity

- Monoalkylated analogs (7a–d): Exhibited 50% growth inhibition against B. catarrhalis at 0.128 mg/mL, while dialkylated compound 8b was inactive. This suggests that bulky N1,N3-substituents (e.g., cyclohexylmethyl) may hinder antimicrobial efficacy .

- Bromacil (5-bromo-3-sec-butyl-6-methyluracil) : A structurally related herbicide with a bromo substituent at C3. Its activity underscores the importance of halogenation in agrochemical applications, though the target compound’s 4-bromobutyl groups may confer distinct properties .

Physicochemical Properties

- Electrophilicity: The bromine atoms in the target compound may facilitate nucleophilic substitution reactions, a feature absent in non-halogenated analogs like compound 13 .

Key Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.